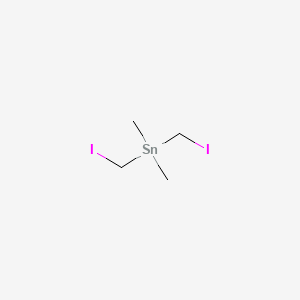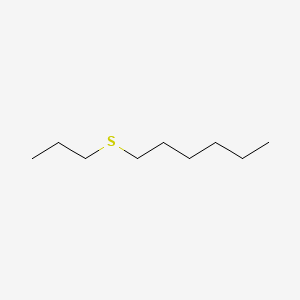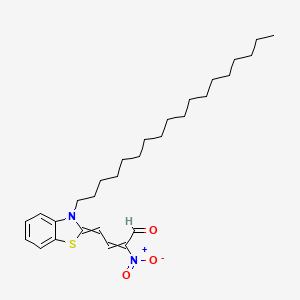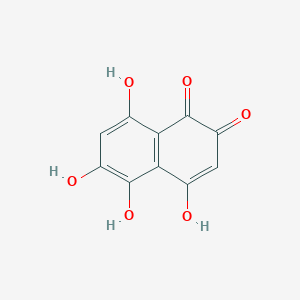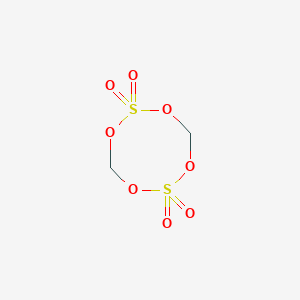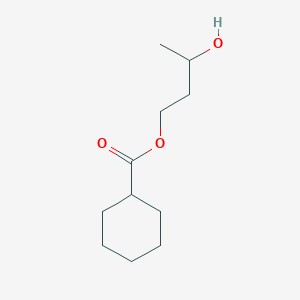
Cyclohexanecarboxylic acid, 3-hydroxybutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 3-hydroxybutyl ester is an organic compound that belongs to the class of esters. Esters are typically derived from carboxylic acids and alcohols. This particular ester is formed from cyclohexanecarboxylic acid and 3-hydroxybutanol. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 3-hydroxybutyl ester can be achieved through esterification. This involves the reaction of cyclohexanecarboxylic acid with 3-hydroxybutanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. This method allows for better control over reaction conditions and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxylic acid, 3-hydroxybutyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cyclohexanecarboxylic acid and 3-hydroxybutanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Another alcohol in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Cyclohexanecarboxylic acid and 3-hydroxybutanol.
Reduction: Cyclohexanol and 3-hydroxybutanol.
Transesterification: A different ester and alcohol.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, 3-hydroxybutyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of cyclohexanecarboxylic acid, 3-hydroxybutyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclohexanecarboxylic acid and 3-hydroxybutanol, which may then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexanecarboxylic acid, ethyl ester
- Cyclohexanecarboxylic acid, methyl ester
- Cyclohexanecarboxylic acid, butyl ester
Uniqueness
Cyclohexanecarboxylic acid, 3-hydroxybutyl ester is unique due to the presence of the 3-hydroxybutyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
22733-97-7 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
3-hydroxybutyl cyclohexanecarboxylate |
InChI |
InChI=1S/C11H20O3/c1-9(12)7-8-14-11(13)10-5-3-2-4-6-10/h9-10,12H,2-8H2,1H3 |
InChI-Schlüssel |
UATJRDLPNUINMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC(=O)C1CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate](/img/structure/B14703609.png)
![Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14703610.png)
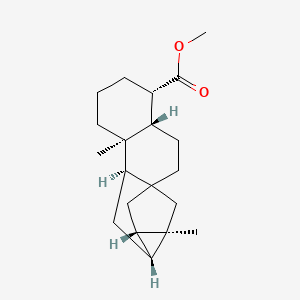
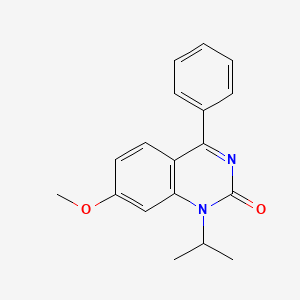
![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
